Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a butanoylamino group, an ethylpiperazinyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-ethylpiperazine with 3-nitrobenzoic acid to form 3-(4-ethylpiperazin-1-yl)benzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-(4-ethylpiperazin-1-yl)aniline is acylated with butanoyl chloride to form 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving amide and ester functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(butanoylamino)-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Methyl 3-(butanoylamino)-4-(4-phenylpiperazin-1-yl)benzoate: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.
Uniqueness
Methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate is unique due to the presence of the ethyl group on the piperazine ring, which may confer distinct physicochemical properties and biological activities compared to its analogs
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 3-(butanoylamino)-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C18H27N3O3/c1-4-6-17(22)19-15-13-14(18(23)24-3)7-8-16(15)21-11-9-20(5-2)10-12-21/h7-8,13H,4-6,9-12H2,1-3H3,(H,19,22) |
InChI Key |
OTFNSHBFBIYXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.